molecular formula C13H16N2O2 B6226238 7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one CAS No. 1477905-66-0

7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B6226238
CAS No.: 1477905-66-0
M. Wt: 232.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of both nitrogen and oxygen atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing benzyl, oxa, and diazaspiro moieties. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of nitrogen and oxygen atoms in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1477905-66-0

Molecular Formula

C13H16N2O2

Molecular Weight

232.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.